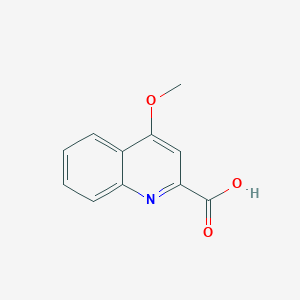

4-Methoxyquinoline-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-6-9(11(13)14)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBKMSSLAIKOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344130 | |

| Record name | 4-methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-83-2 | |

| Record name | 4-Methoxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-quinolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxyquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-methoxyquinoline-2-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The guide details the core synthetic strategies, with a focus on the Doebner and Pfitzinger reactions. It includes detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms and workflows to facilitate practical application in a laboratory setting.

Introduction

Quinoline-2-carboxylic acids are an important class of heterocyclic compounds that form the core structure of various pharmacologically active agents. The methoxy-substituted analogue, this compound, is a key building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its synthesis is therefore crucial for researchers in the field of drug discovery and organic synthesis. This guide will explore the most viable and documented methods for the preparation of this target molecule.

Core Synthesis Pathways

The synthesis of this compound can be approached through several established methods for quinoline ring formation. The two most prominent and practical routes are the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction that provides a direct and efficient route to quinoline-4-carboxylic acids. The general reaction involves an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the likely precursors are p-anisidine and pyruvic acid. To obtain an unsubstituted C2-position, formaldehyde is the aldehyde of choice.

The reaction proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. The substitution pattern of the resulting quinoline is determined by the substituents on the aniline precursor.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative pathway to quinoline-4-carboxylic acids, starting from an isatin and a carbonyl compound in the presence of a base.[1] To synthesize this compound via this method, the reaction would likely involve 5-methoxyisatin and pyruvic acid.

The mechanism involves the base-catalyzed ring-opening of the isatin to form an isatinic acid, which then condenses with the carbonyl compound (pyruvic acid). Intramolecular cyclization and dehydration subsequently yield the quinoline-4-carboxylic acid.

Experimental Protocols

Doebner Reaction Protocol for the Synthesis of 6-Methoxyquinoline-4-carboxylic Acid (Quininic Acid)

This protocol for a related isomer provides a strong foundation for the synthesis of the target 4-methoxy derivative.[2]

Materials:

-

p-Anisidine

-

Pyruvic acid

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Hexane

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyruvic acid (1.26 g, 14.3 mmol) in ethanol (10 mL).[2]

-

Aldehyde Addition: To the stirred solution, add a 37% aqueous solution of formaldehyde (0.77 g, 9.45 mmol).[2]

-

Initial Reflux: Heat the mixture at reflux for 30 minutes.[2]

-

Aniline Addition: Add p-anisidine (1.16 g, 9.45 mmol) to the reaction mixture.[2]

-

Main Reflux: Continue to heat the reaction mixture at reflux overnight.[2]

-

Product Isolation: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the collected solid sequentially with cold ethanol and then with hexane to remove any unreacted starting materials and byproducts.[2]

-

Drying: The purified product, 6-methoxyquinoline-4-carboxylic acid, is then dried under vacuum.[2]

Note on Regioselectivity: The Doebner-Miller reaction, a related synthesis, is known to be influenced by both steric and electronic factors, which can affect the position of cyclization on the aniline ring.[3] For p-substituted anilines like p-anisidine, cyclization is expected to occur at the unsubstituted ortho position, which would lead to the formation of a 6-substituted quinoline. To obtain the 4-methoxy isomer, an alternative starting material or a different synthetic strategy might be necessary.

General Pfitzinger Reaction Protocol

This general protocol can be adapted for the synthesis of this compound using 5-methoxyisatin and pyruvic acid.

Materials:

-

Isatin (or 5-methoxyisatin)

-

Carbonyl compound (e.g., pyruvic acid)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated) or Acetic acid

-

Diethyl ether

Procedure:

-

Base Solution: In a round-bottom flask, dissolve KOH (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).[4]

-

Isatin Addition: Add the isatin derivative (0.0075 mol) to the basic solution and stir for 1 hour at room temperature until the color changes from purple to brown.[4]

-

Carbonyl Addition: Gradually add the carbonyl compound (0.015 mol) to the reaction mixture.[4]

-

Reflux: Heat the mixture to reflux (approximately 79°C) with stirring for about 24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography.[4]

-

Work-up: After cooling, add 20 mL of distilled water to the reaction mixture.[4]

-

Acidification: Cool the solution and acidify by adding concentrated hydrochloric acid or acetic acid dropwise until precipitation is complete.[4]

-

Product Isolation: Collect the precipitate by filtration and wash it sequentially with water, ethanol, and diethyl ether.[4]

Quantitative Data

The yield of the Doebner reaction can be quite high, with reports of up to 95% for the synthesis of 2-(m-nitrophenyl)-6-methoxyquinoline-4-carboxylic acid.[5] The specific yield for the synthesis of this compound would need to be determined experimentally.

| Reactants (Doebner Reaction) | Product | Reported Yield | Reference |

| p-Anisidine, m-nitrobenzaldehyde, pyruvic acid | 2-(m-nitrophenyl)-6-methoxyquinoline-4-carboxylic acid | 95% | [5] |

Visualizations

Doebner Reaction Pathway

Caption: Proposed reaction pathway for the Doebner synthesis.

Pfitzinger Reaction Pathway

Caption: Proposed reaction pathway for the Pfitzinger synthesis.

Experimental Workflow for Doebner Synthesis

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxyquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxyquinoline-2-carboxylic acid. An understanding of these properties is fundamental for its application in research and is a critical prerequisite for its potential development as a therapeutic agent. The data presented herein has been compiled from various chemical databases and literature sources. While some properties have been experimentally determined, others are predicted values and should be considered as such. This guide also outlines general experimental protocols for the determination of key physicochemical parameters and illustrates logical workflows relevant to chemical research and drug development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 15733-83-2 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [2] |

| Appearance | White to light brown solid | [2] |

| Melting Point | 197 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 349.5 ± 27.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.08 ± 0.30 | [2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

Experimental Protocols

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[3]

-

For accurate measurements, a slow heating rate (1-2 °C per minute) should be employed near the expected melting point.

Solubility Determination

Solubility data is vital for designing experimental conditions and for formulation development in drug discovery.

Methodology: Shake-Flask Method

-

An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

A general qualitative solubility test can also be performed by observing the dissolution of a small amount of the compound in various solvents.[4][5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

A solution of this compound of a known concentration is prepared in an appropriate solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration.[6]

Methodology: UV-Vis Spectrophotometry

-

The UV-Vis absorption spectra of the compound are recorded in a series of buffer solutions with different known pH values.

-

Changes in the absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the molecule, are monitored.

-

The pKa can then be calculated from the spectral data.[6]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound, which would be applicable to this compound.

Interplay of Physicochemical Properties in Drug Development

The physicochemical properties of a compound are interconnected and collectively influence its potential as a drug candidate. The following diagram illustrates these relationships.

References

Unveiling the Crystal Architecture of 4-Methoxyquinoline-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Methoxyquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Quinolines and their derivatives are known for their wide range of biological activities and presence in natural products.[1] Understanding the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is crucial for structure-based drug design and the development of new materials with tailored properties.

This document summarizes the crystallographic data, details the experimental protocols for its determination, and visualizes the workflow from synthesis to structural analysis. The analysis reveals that the hydrated form of the title compound, C₁₁H₉NO₃·2H₂O, crystallizes as a zwitterion, with the quinoline nitrogen atom being protonated.[1]

Data Presentation

The crystallographic data for this compound dihydrate has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₃NO₅ |

| Formula Weight | 239.23 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.3378 (4) Å |

| b | 11.0104 (6) Å |

| c | 13.5934 (8) Å |

| α | 90° |

| β | 98.787 (3)° |

| γ | 90° |

| Volume | 1084.15 (11) ų |

| Z | 4 |

| Calculated Density | 1.465 Mg/m³ |

| Absorption Coefficient | 0.115 mm⁻¹ |

| F(000) | 504 |

| Data Collection | |

| Diffractometer | Bruker APEXII DUO CCD area-detector |

| Reflections Collected | 8743 |

| Independent Reflections | 3176 [R(int) = 0.058] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 3176 / 2 / 203 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.053, wR₂ = 0.129 |

| R indices (all data) | R₁ = 0.089, wR₂ = 0.148 |

Table 2: Hydrogen Bond Geometry (Å, °) [1]

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1A···O2 | 0.94 | 1.70 | 2.602 (3) | 159 |

| O1W—H1W···O3 | 0.86 | 1.96 | 2.805 (3) | 167 |

| O1W—H2W···O2W | 0.86 | 1.97 | 2.812 (3) | 166 |

| O2W—H3W···O1 | 0.86 | 1.99 | 2.830 (3) | 165 |

| O2W—H4W···O1W | 0.86 | 2.00 | 2.846 (3) | 168 |

Molecular and Crystal Structure Insights

The asymmetric unit of the crystal consists of one 4-methoxyquinolinium-2-carboxylate molecule and two water molecules.[1] The quinoline ring system is essentially planar.[1] A key feature of the molecular structure is the formation of an intramolecular N—H···O hydrogen bond, creating an S(5) ring motif.[1]

In the crystal lattice, the zwitterionic molecules are linked by N—H···O and C—H···O hydrogen bonds, forming distinct ring motifs.[1] Furthermore, the water molecules play a crucial role in stabilizing the crystal structure by forming one-dimensional supramolecular chains along the c-axis through O—H···O hydrogen bonds.[1] These chains of water molecules and the organic molecules are interconnected via further O—H···O hydrogen bonds, resulting in the formation of ladder-like supramolecular ribbons.[1]

Experimental Protocols

The experimental procedure for obtaining and analyzing the crystal structure of this compound dihydrate is detailed below.

Crystallization

Single crystals suitable for X-ray diffraction were grown from a methanol solution. A solution of this compound (50.8 mg) in methanol (20 ml) was gently warmed for five minutes using a magnetic stirrer with a heating element.[1] The resulting clear solution was then allowed to cool down to room temperature slowly. After several days, crystals of the title compound formed from the mother liquor.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker APEXII DUO CCD area-detector diffractometer for data collection at a temperature of 100 K. The data were collected using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data using SADABS.[1]

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure determination.

References

The Biological Frontier of 4-Methoxyquinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of pharmacological activities. The introduction of a methoxy group at the 4-position of the quinoline ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications, in turn, can profoundly impact the compound's pharmacokinetic profile and its interactions with biological targets. This technical guide provides a comprehensive overview of the biological activities of 4-methoxyquinoline derivatives, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to support further research and development in this promising area of drug discovery.

Anticancer Activity

4-Methoxyquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic efficacy of 4-methoxyquinoline and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro anticancer activity of representative compounds against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Methoxy-4-anilinoquinoline (Compound 2i) | HeLa (Cervical Cancer) | 7.15 | [1] |

| 8-Methoxy-4-anilinoquinoline (Compound 2i) | BGC823 (Gastric Cancer) | 4.65 | [1] |

| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast Cancer) | 0.11 | [2] |

| 4-Anilinoquinolinylchalcone derivative (4d) | Huh-7 (Liver Cancer) | 0.18 | [2] |

| Quinoline derivative 4c | HOP-92 (Non-small cell lung cancer) | 2.37 | [3] |

| Quinoline derivative 4c | SNB-75 (CNS Cancer) | 2.38 | [3] |

| Quinoline derivative 4c | HS 578T (Breast Cancer) | 2.38 | [3] |

| Quinoline derivative 4c | BT-549 (Breast Cancer) | 4.11 | [3] |

| Quinoline derivative 4c | RXF 393 (Renal Cancer) | 2.21 | [3] |

| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 58) | MCF-7 (Breast Cancer) | 1.05 | [4] |

| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 58) | MDA-MB-231 (Breast Cancer) | 0.75 | [4] |

| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 58) | SKBR-3 (Breast Cancer) | 0.78 | [4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 value of a 4-methoxyquinoline derivative.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity

Certain 4-methoxyquinoline derivatives have shown promising activity against a range of pathogenic bacteria. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline sulfonamide (3l) | Escherichia coli | 7.81 | [5][6] |

| 7-Methoxyquinoline sulfonamide (3c) | Escherichia coli | 62.50 | [5][6] |

| 7-Methoxyquinoline sulfonamide (3d) | Escherichia coli | 31.25 | [5][6] |

| Quinoline benzodioxole derivative B | Escherichia coli | 3.125 | [5] |

| Quinoline benzodioxole derivative B | Staphylococcus aureus | 3.125 | [5] |

| 6-Bromoquinolin-4-ol derivative (3e) | ESBL producing E. coli | 6.25 | [7] |

| 6-Bromoquinolin-4-ol derivative (3e) | MRSA | 3.125 | [7] |

| 4-Piperazinylquinoline derivative (5k) | Staphylococcus aureus ATCC 25923 | 10 µM | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the MIC of a 4-methoxyquinoline derivative against a specific bacterial strain.

Materials:

-

Test compound

-

Reference antibiotic (e.g., ciprofloxacin)

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension in MHB to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

4-Methoxyquinoline derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action in this context can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators or by using in vivo models of inflammation.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 4-carboxyl quinoline derivative (9e) | COX-2 Inhibition | 0.043 | [9] |

| 4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)-quinoline derivative (9d) | COX-2 Inhibition | 0.063 | [10] |

| 2-(furan-2-yl)-4-(phenoxy)quinoline derivative (6) | TNF-α formation inhibition | 2.3 | [11] |

| 4-aminoquinoline derivative (14) | MDP-induced TNF-α secretion | 5.1 nM | [12] |

| 4-methoxy-cinnamic acid derivative (11f) | LOX Inhibition | 70.0 | [13] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used model to assess the acute anti-inflammatory activity of compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of a 4-methoxyquinoline derivative.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in saline)

-

Test compound

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping: Divide animals into groups: control (vehicle), reference drug, and test compound groups (various doses).

-

Compound Administration: Administer the test compound and reference drug orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay.

Signaling Pathways and Mechanisms of Action

The biological activities of 4-methoxyquinoline derivatives are underpinned by their ability to modulate key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been shown to inhibit this pathway, often by reducing the phosphorylation and subsequent activation of Akt.

Inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is also implicated in cancer and inflammatory diseases. Some quinoline derivatives have been found to modulate the MAPK pathway by altering the phosphorylation status of its key components.

Modulation of the MAPK signaling pathway.

Experimental Protocol: Western Blot Analysis

Western blotting is a key technique to investigate the effect of compounds on signaling pathways by detecting changes in protein phosphorylation.

Objective: To determine the effect of a 4-methoxyquinoline derivative on the phosphorylation of Akt and/or ERK.

Materials:

-

Cancer or immune cells

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

Conclusion

4-Methoxyquinoline derivatives represent a versatile and promising class of compounds with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their impact on the PI3K/Akt and MAPK signaling pathways, offers a rational basis for the design of more potent and selective therapeutic agents. Continued research into the structure-activity relationships and pharmacokinetics of 4-methoxyquinoline derivatives is warranted to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxyquinoline-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Methoxyquinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates essential identifiers, physicochemical properties, safety data, and detailed experimental protocols for its synthesis. Furthermore, it explores the biological significance of the broader class of quinoline-carboxylic acids, providing context for potential research and development applications.

Chemical Identifiers and Properties

This compound is a quinoline derivative characterized by a methoxy group at the 4-position and a carboxylic acid group at the 2-position. Its unique structural features make it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 15733-83-2 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| MDL Number | MFCD00012336 |

| InChI Key | Not Available |

| SMILES | COC1=CC(=NC2=CC=CC=C21)C(=O)O |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Melting Point | 197 °C (decomposes) |

| Boiling Point | 349.5 °C at 760 mmHg (Predicted) |

| Density | 1.325 g/cm³ (Predicted) |

| Appearance | White to light brown solid |

| pKa | 1.08 ± 0.30 (Predicted) |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: Synthesis

The synthesis of 4-substituted-quinoline-2-carboxylic acids is well-established in the literature. The Doebner reaction provides a classical and effective one-pot method for this transformation. Below is a representative protocol for the synthesis of a quinoline-4-carboxylic acid derivative, which can be adapted for this compound.

Synthesis via Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. For the synthesis of this compound, a suitable aniline precursor would be required.

Materials:

-

Substituted Aniline (e.g., p-Anisidine for a methoxy-substituted analog)

-

Aldehyde (e.g., Glyoxylic acid for the 2-carboxy functionality)

-

Pyruvic Acid

-

Ethanol (or other suitable solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add the aldehyde (1.0 equivalent) followed by the dropwise addition of pyruvic acid (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the synthesis of this compound via the Doebner reaction.

Biological Context and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathway modulation by this compound are limited, the quinoline core is a well-known privileged scaffold in medicinal chemistry. Derivatives of quinoline-carboxylic acid have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as dihydroorotate dehydrogenase and sirtuin 3 (SIRT3).

The general mechanism of action for many quinoline-based inhibitors involves their interaction with the active site of target proteins, leading to the modulation of downstream signaling pathways. For instance, inhibition of a key enzyme in a metabolic pathway could lead to the accumulation of upstream metabolites and the depletion of downstream products, thereby affecting cellular processes that rely on this pathway.

Caption: A logical diagram illustrating the potential mechanism of action for a quinoline-carboxylic acid derivative.

Conclusion

This compound is a readily accessible compound with a well-defined chemical profile. The synthetic routes to this and related compounds are robust and high-yielding. While its specific biological functions are yet to be fully elucidated, the prevalence of the quinoline-carboxylic acid scaffold in a multitude of bioactive molecules suggests that it is a promising candidate for further investigation in drug discovery and development programs. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Methoxyquinoline-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Methoxyquinoline-2-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solubility, as well as the chemical stability under various stress conditions, of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols and best practices to enable researchers to generate this critical data. The subsequent sections will delve into the theoretical framework, experimental procedures for solubility and stability assessment, and data interpretation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Melting Point | 197 °C (decomposition) | [2] |

| Boiling Point | 349.5 ± 27.0 °C (Predicted) | [2] |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.08 ± 0.30 (Predicted) | [2] |

| Appearance | White to light brown solid | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Quinoline derivatives, in general, exhibit varied solubility depending on their substitution patterns.[3] For an ionizable compound like this compound, which possesses a carboxylic acid functional group, solubility is expected to be highly dependent on the pH of the medium.[4][5]

Aqueous Solubility

The aqueous solubility of this compound is anticipated to be low in acidic pH where the carboxylic acid is protonated and neutral. As the pH increases above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[6]

Table 2: Hypothetical pH-Dependent Aqueous Solubility Data

| pH | Expected Solubility (µg/mL) | Form |

| 1.2 | < 10 | Neutral (COOH) |

| 4.5 | 10 - 50 | Mixed |

| 6.8 | > 100 | Anionic (COO⁻) |

| 7.4 | > 200 | Anionic (COO⁻) |

Organic Solvent Solubility

Quinoline-based compounds generally show good solubility in organic solvents.[3] This is crucial for various stages of drug development, including synthesis, purification, and formulation.

Table 3: Expected Qualitative Solubility in Common Organic Solvents

| Solvent | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate | Moderately Soluble |

| Acetonitrile | Moderately Soluble |

Experimental Protocols for Solubility Determination

This method is considered the gold standard for determining the intrinsic solubility of a compound.[7]

Protocol:

-

Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected buffer or organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility at that specific condition.

References

- 1. appchemical.com [appchemical.com]

- 2. 4-METHOXY-2-QUINOLINECARBOXYLIC ACID | 15733-83-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. files.core.ac.uk [files.core.ac.uk]

Spectroscopic Profile of 4-Methoxyquinoline-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methoxyquinoline-2-carboxylic acid (CAS No. 15733-83-2), a quinoline derivative with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental spectra in public databases, this document focuses on the predicted spectroscopic characteristics based on the compound's structure, supplemented with detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound possesses a quinoline core substituted with a methoxy group at the 4-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| H3 | ~7.5 | Singlet | |

| H5 | ~8.2 | Doublet | |

| H6 | ~7.6 | Triplet | |

| H7 | ~7.8 | Triplet | |

| H8 | ~8.0 | Doublet | |

| OCH₃ | ~4.1 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C2 | 148 - 152 |

| C3 | 110 - 115 |

| C4 | 160 - 165 |

| C4a | 120 - 125 |

| C5 | 130 - 135 |

| C6 | 125 - 130 |

| C7 | 128 - 132 |

| C8 | 120 - 125 |

| C8a | 145 - 150 |

| OCH₃ | 55 - 60 |

Table 3: Predicted IR Spectral Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic - OCH₃) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-O (Aryl Ether) | 1230 - 1270 | Strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Possible Fragment |

| 203 | High | [M]⁺ |

| 186 | Moderate | [M - OH]⁺ |

| 158 | Moderate | [M - COOH]⁺ |

| 130 | Moderate | [M - COOH - CO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard proton NMR experiment.

-

Acquire the spectrum at a frequency of 400 MHz or higher for better resolution.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled carbon-13 NMR experiment.

-

A higher concentration of the sample (20-50 mg) may be required.

-

A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16 or 32) and average them to obtain a high-quality spectrum.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatograph.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

-

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

The Quinolone Carboxylic Acids: A Technical Guide to a Cornerstone of Modern Therapeutics

Introduction

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of a vast and versatile class of therapeutic agents. First identified as a byproduct of antimalarial drug synthesis, this bicyclic heterocyclic motif has been extensively modified over nearly seven decades, leading to compounds with potent antibacterial, anticancer, and antiviral activities. This technical guide provides an in-depth exploration of the discovery and history of quinoline carboxylic acids for researchers, scientists, and drug development professionals. It details the pivotal discoveries, from the first-generation antibacterials to the targeted anticancer agents of today, and includes comprehensive data, experimental methodologies, and pathway visualizations to serve as a vital resource for innovation in the field.

The Dawn of the Quinolone Era: Discovery of Nalidixic Acid

The history of quinolone carboxylic acids as therapeutic agents began serendipitously. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1] This compound, a naphthyridine derivative named nalidixic acid, is considered the progenitor of the entire quinolone class.[1]

Introduced for clinical use in 1967, nalidixic acid was primarily effective against Gram-negative bacteria and found its niche in treating uncomplicated urinary tract infections.[2][3] Its mechanism of action was a novel one: the inhibition of bacterial DNA gyrase, an essential enzyme responsible for managing DNA topology during replication.[3] However, the clinical utility of nalidixic acid was limited by its narrow spectrum of activity, poor systemic distribution, and the rapid emergence of bacterial resistance.[2][3] This first generation of quinolones also included compounds like pipemidic acid and oxolinic acid, which offered only marginal improvements.[1]

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

The major breakthrough in quinolone research occurred in the late 1970s and early 1980s with the strategic incorporation of two key chemical moieties: a fluorine atom at the C-6 position and a piperazine ring at the C-7 position. This innovation gave rise to the fluoroquinolones , a second generation of drugs with dramatically enhanced potency and a broader spectrum of activity.

Norfloxacin, introduced in 1978, was the first fluoroquinolone. It was followed by ciprofloxacin in 1981, which remains one of the most widely used antibiotics globally.[2] These modifications conferred several key advantages:

-

Expanded Spectrum: Fluoroquinolones demonstrated potent activity against a wide range of Gram-negative pathogens, including Pseudomonas aeruginosa, and gained activity against some Gram-positive bacteria like Staphylococcus aureus.[4][5]

-

Dual-Target Mechanism: They inhibit not only DNA gyrase but also a second essential type II topoisomerase, topoisomerase IV.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[3] This dual action is believed to contribute to their enhanced potency and potentially lower rates of resistance development compared to first-generation agents.

-

Improved Pharmacokinetics: Fluoroquinolones exhibited better oral bioavailability and tissue penetration, allowing for effective treatment of systemic infections.[2]

Later "third" and "fourth" generation fluoroquinolones, such as levofloxacin and moxifloxacin, further expanded the spectrum to include more reliable coverage of Gram-positive organisms (like Streptococcus pneumoniae) and atypical pathogens.[2]

Mechanism of Action: Antibacterial Activity

Quinolone carboxylic acids exert their bactericidal effects by converting their target enzymes, DNA gyrase and topoisomerase IV, into cellular toxins. These enzymes normally introduce transient double-strand breaks in DNA to manage supercoiling and decatenate replicated chromosomes. Quinolones stabilize the enzyme-DNA "cleavage complex," preventing the re-ligation of the DNA strands. The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome, triggering the SOS response and ultimately causing cell death.

Beyond Bacteria: Quinolone Carboxylic Acids as Anticancer Agents

In a significant expansion of their therapeutic utility, certain quinoline-4-carboxylic acid derivatives were discovered to possess potent anticancer properties. The primary mechanism for this activity is the inhibition of human dihydroorotate dehydrogenase (DHODH) .[6]

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[6] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleotides. By inhibiting DHODH, these quinoline compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest at the S-phase and ultimately halting tumor growth.[7]

Brequinar sodium, a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid, is the archetypal DHODH inhibitor in this class and has been evaluated in numerous clinical trials.[6] Structure-activity relationship (SAR) studies have identified three critical regions for potent DHODH inhibition:

-

C2 Position: Requires bulky, hydrophobic substituents (e.g., a biphenyl group).[6]

-

C4 Position: A carboxylic acid is strictly required, as it forms a crucial salt bridge with an arginine residue in the enzyme's active site.[6][7]

-

Benzo Ring: Appropriate substitutions on the fused benzene ring can modulate potency and pharmacokinetic properties.[6]

Mechanism of Action: Anticancer Activity

Data Presentation

Table 1: Historical Timeline of Key Quinolone Carboxylic Acid Discoveries

| Compound Name | Year of Discovery/Introduction | Generation | Key Features & Milestones |

| Nalidixic Acid | 1962 | 1st | First synthetic quinolone; byproduct of chloroquine synthesis; used for UTIs.[1] |

| Ciprofloxacin | 1981 | 2nd | First fluoroquinolone; broad-spectrum activity including P. aeruginosa.[2] |

| Levofloxacin | ~1990s | 3rd | Enhanced activity against Gram-positive bacteria, including S. pneumoniae.[2] |

| Moxifloxacin | ~1990s | 4th | Further improved Gram-positive and atypical pathogen coverage; some anaerobic activity.[2] |

| Brequinar Sodium | ~1990 | N/A (Anticancer) | Potent inhibitor of DHODH for cancer therapy.[6] |

Table 2: Comparative In-Vitro Activity of Antibacterial Quinolones

Minimum Inhibitory Concentration (MIC) in µg/mL required to inhibit 90% of isolates (MIC⁹⁰).

| Antibiotic | Generation | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

| Nalidixic Acid | 1st | 8 - 16 | >128 | >128 |

| Ciprofloxacin | 2nd | 0.015 - 0.06 | 0.25 - 1 | 0.25 - 1 |

| Levofloxacin | 3rd | 0.06 - 0.12 | 0.25 - 1 | 1 - 4 |

| Moxifloxacin | 4th | 0.06 | 0.12 | 4 - 8 |

| (Data compiled from multiple sources with varying isolate sensitivities; values represent a general range.)[4][8][9][10] |

Table 3: In-Vitro Activity of Quinoline-Based DHODH Inhibitors

Half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |

| Brequinar Sodium | Human DHODH | 10 - 20 | HCT-116 (Colon) | 0.48 |

| MIA PaCa-2 (Pancreatic) | 0.68 | |||

| Teriflunomide | Human DHODH | ~600 | HCT-116 (Colon) | >50 |

| Leflunomide | Human DHODH | 98,000 | HCT-116 (Colon) | >50 |

| Analogue 41 | Human DHODH | 9.7 | HCT-116 (Colon) | 0.034 |

| Analogue 43 | Human DHODH | 26.2 | HCT-116 (Colon) | 0.35 |

| *Non-quinoline DHODH inhibitors shown for comparison. | ||||

| **Potent quinoline analogues from recent drug discovery efforts. | ||||

| (Data compiled from multiple sources.)[7][11][12] |

Experimental Protocols

Synthesis Protocol: Doebner Reaction for 2-Phenylquinoline-4-Carboxylic Acid

This protocol describes a classic and efficient three-component reaction to synthesize the quinoline-4-carboxylic acid core structure.

Materials:

-

Aniline (1.1 mmol)

-

Benzaldehyde (1.0 mmol)

-

Pyruvic acid (1.0 mmol)

-

Ethanol (5 mL)

-

Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) (15 mol%)

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add pyruvic acid (88 mg), aniline (102 mg), benzaldehyde (106 mg), and ethanol (5 mL).

-

Add the catalyst, iron(III) trifluoromethanesulfonate (76 mg), to the mixture.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to 80°C and maintain at reflux for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 60 mL of ice water with vigorous stirring.

-

Collect the resulting solid precipitate by vacuum filtration.

-

To purify, dissolve the solid in an aqueous potassium carbonate (K₂CO₃) solution, filter to remove non-acidic impurities, and then re-precipitate the product by acidifying the filtrate with dilute HCl.

-

Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Biological Assay Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a test compound to inhibit the supercoiling activity of bacterial DNA gyrase, a key mechanism of quinolone antibiotics.

Materials:

-

E. coli DNA Gyrase enzyme

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP)

-

Test compound (dissolved in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) and electrophoresis equipment

-

DNA stain (e.g., Ethidium Bromide)

Procedure:

-

On ice, prepare reaction mixtures (final volume 30 µL) containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the test compound at various concentrations. Include a "no drug" positive control and a "no enzyme" negative control.

-

Initiate the reaction by adding a defined unit of DNA gyrase to each tube (except the negative control).

-

Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye.

-

Load 20 µL of each reaction mixture onto a 1% agarose gel.

-

Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled band compared to the positive control. The IC₅₀ value is the concentration of the compound that inhibits 50% of the supercoiling activity.

Conclusion

The journey of quinoline carboxylic acids, from an accidental discovery to a rationally designed class of dual-purpose therapeutics, is a testament to the power of medicinal chemistry. The initial scaffold of nalidixic acid has proven remarkably malleable, allowing for decades of structural refinement that have yielded compounds with immense clinical impact. The evolution from narrow-spectrum urinary tract agents to broad-spectrum fluoroquinolones, and now to targeted anticancer drugs, highlights a rich history of innovation. As challenges such as antibiotic resistance and the need for novel oncology treatments persist, the quinoline carboxylic acid core will undoubtedly remain a fertile ground for the discovery and development of next-generation therapies. This guide serves as a foundational resource for the scientists and researchers who will write the next chapter in this remarkable story.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolones: A Comprehensive Review | AAFP [aafp.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxyquinoline-2-carboxylic Acid: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the probable mechanism of action of 4-Methoxyquinoline-2-carboxylic acid, a quinoline derivative with significant structural similarity to the endogenous neuromodulator kynurenic acid. Due to a lack of direct experimental data on this compound, this document extrapolates its biological activity from the well-characterized pharmacology of kynurenic acid and other 4-substituted quinoline-2-carboxylic acid analogs. The primary proposed mechanisms of action are antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site and agonism of the G protein-coupled receptor 35 (GPR35). This guide provides a comprehensive overview of these pathways, quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual representations of the relevant signaling cascades to support further research and drug development efforts.

Introduction

This compound belongs to the quinoline carboxylic acid class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. Its core structure is closely related to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), a tryptophan metabolite present in the mammalian brain that acts as a broad-spectrum antagonist of excitatory amino acid receptors.[1][2] The structural difference, a methoxy group at the 4-position instead of a hydroxyl group, suggests that this compound may interact with similar biological targets. This guide will explore the two primary molecular targets of kynurenic acid and its analogs: the NMDA receptor and the GPR35 receptor, as the most probable targets for this compound.

Proposed Mechanisms of Action

Antagonism of the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective sites on the GluN2 and GluN1 subunits.[2][3] Kynurenic acid and its derivatives are known to act as competitive antagonists at this strychnine-insensitive glycine binding site.[4][5] By occupying this site, they prevent the binding of the co-agonist, thereby inhibiting NMDA receptor activation and subsequent calcium influx. This action results in a reduction of neuronal excitability and is the basis for the neuroprotective and anticonvulsant properties attributed to these compounds.[1]

The structure-activity relationship (SAR) of 4-substituted quinoline-2-carboxylic acid derivatives indicates that the nature of the substituent at the C4-position significantly influences binding affinity for the glycine site.[1] It is suggested that an electron-rich substituent at this position, capable of acting as a hydrogen bond donor, can increase binding affinity.[1] While a methoxy group is a hydrogen bond acceptor, its electronic properties may still permit interaction within the binding pocket.

Antagonism at the glycine site prevents the conformational changes necessary for ion channel opening, even in the presence of glutamate. This non-competitive inhibition (with respect to glutamate) blocks the influx of Ca²⁺ and Na⁺, thereby dampening downstream signaling cascades that are dependent on these ions, such as the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and subsequent gene expression changes.

Agonism of G Protein-Coupled Receptor 35 (GPR35)

GPR35 is a G protein-coupled receptor expressed in immune cells and the gastrointestinal tract.[6][7] Kynurenic acid has been identified as an endogenous agonist for GPR35.[4][8] Activation of GPR35 by kynurenic acid has been shown to stimulate [³⁵S]GTPγS binding and induce receptor internalization.[7] The receptor primarily couples to Gαi/o and Gα13 proteins.[1][9] Gαi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while Gα13 activation is linked to the RhoA signaling pathway. Furthermore, agonist binding to GPR35 can trigger the recruitment of β-arrestin-2, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.[6][10]

The activity of kynurenic acid at GPR35 suggests that this compound may also function as an agonist at this receptor, potentially mediating anti-inflammatory effects.[11]

Upon agonist binding, GPR35 undergoes a conformational change, allowing it to activate heterotrimeric G proteins. Gαi/o activation inhibits adenylyl cyclase, reducing cAMP production. Gα13 activation can stimulate RhoGEFs, leading to RhoA activation and downstream effects on the cytoskeleton. Independently, the activated receptor is phosphorylated by GRKs, leading to β-arrestin recruitment, which uncouples the receptor from G proteins and can initiate MAPK/ERK signaling.

Quantitative Data for Analogous Compounds

Table 1: Antagonistic Activity of Kynurenic Acid and Derivatives at the NMDA Receptor Glycine Site

| Compound | Assay Type | Species | IC₅₀ (µM) | Reference(s) |

| Kynurenic Acid | [³H]glycine binding | Rat | ~10 | [2] |

| Kynurenic Acid | Electrophysiology (Hippocampal Neurons, no added glycine) | Rat | ~15 | [12][13] |

| Kynurenic Acid | Electrophysiology (Hippocampal Neurons, 10 µM glycine) | Rat | ~235 | [12][13] |

| 5,7-Dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | [³H]glycine binding | Rat | 0.57 | [1] |

| trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline | [³H]glycine binding | Rat | 0.0074 | [14] |

Table 2: Agonist Activity of Kynurenic Acid and Other Ligands at the GPR35 Receptor

| Compound | Assay Type | Species | EC₅₀ (µM) | Reference(s) |

| Kynurenic Acid | β-arrestin recruitment | Human | >100 | [11] |

| Kynurenic Acid | β-arrestin recruitment | Rat | ~7.4 | [4] |

| Kynurenic Acid | Calcium mobilization | Mouse | 10.7 | [4] |

| Zaprinast | β-arrestin recruitment | Human | ~40 | |

| Pamoic Acid | β-arrestin recruitment | Human | 0.079 | |

| TC-G 1001 | β-arrestin recruitment | Human | 0.026 |

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the activity of compounds at the NMDA receptor glycine site and the GPR35 receptor.

NMDA Receptor Glycine Site Radioligand Binding Assay

This protocol describes a competitive binding assay to measure the affinity of a test compound for the glycine binding site on the NMDA receptor complex using a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Whole rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The pellet is washed multiple times through cycles of resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in assay buffer.

-

Binding Assay: In assay tubes, the prepared membranes are incubated with a fixed concentration of a radioligand specific for the glycine site (e.g., [³H]glycine or a synthetic antagonist like [³H]MDL 105,519).

-

Competition: Increasing concentrations of the test compound (this compound) are added to the tubes to compete with the radioligand for binding to the receptor.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 10-30 minutes on ice).

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are quickly washed with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.

GPR35 Agonist-Induced β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the ability of a test compound to act as an agonist at the GPR35 receptor by quantifying the recruitment of β-arrestin to the activated receptor. The PathHunter® (DiscoverX) assay is a common platform for this purpose.

Methodology:

-

Cell Line: A host cell line (e.g., CHO-K1 or HEK293) is engineered to stably co-express two fusion proteins: GPR35 tagged with a small enzyme fragment (ProLink™, PK) and β-arrestin-2 tagged with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.

-

Cell Plating: The engineered cells are seeded into microtiter plates (e.g., 384-well format) and cultured overnight to form a monolayer.

-

Compound Stimulation: Cells are treated with various concentrations of the test compound (this compound) or a reference agonist (e.g., Zaprinast).

-

Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at 37°C. If the test compound is an agonist, it will bind to and activate GPR35, leading to the recruitment of the β-arrestin-EA fusion protein.

-

Complementation: The proximity of the GPR35-PK and β-arrestin-EA proteins allows the two fragments of β-galactosidase to complement, forming a functional enzyme.

-

Detection: A detection reagent containing a chemiluminescent substrate for β-galactosidase is added to the wells.

-

Signal Measurement: After a final incubation period at room temperature, the chemiluminescent signal is measured using a plate reader. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: A dose-response curve is generated, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of the test compound.

Conclusion

Based on robust evidence from structurally analogous compounds, the mechanism of action of this compound is most likely centered on the modulation of two key neurological and immunological targets: the NMDA receptor and the GPR35 receptor. It is predicted to act as an antagonist at the NMDA receptor's glycine co-agonist site, thereby reducing glutamatergic neurotransmission, and as an agonist at the GPR35 receptor, potentially mediating anti-inflammatory and other signaling effects. The quantitative data and detailed protocols provided herein offer a foundational framework for the empirical validation of these hypotheses and for guiding the future development of this compound and related derivatives as potential therapeutic agents.

References

- 1. The emerging pharmacology and function of GPR35 in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]